2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride
CAS No.: 1174655-95-8
Cat. No.: VC11605883
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174655-95-8 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
| Standard InChI Key | ZMJRXPNTXVRMKK-FYZOBXCZSA-N |
| Isomeric SMILES | CN1CCC[C@@H]1CC(=O)O.Cl |
| Canonical SMILES | CN1CCCC1CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride, reflecting its (R)-configuration at the pyrrolidine ring’s second carbon . Its molecular formula, C7H14ClNO2, accounts for the hydrochloride salt form, with a computed exact mass of 179.64 g/mol .
Stereochemical Configuration
The (2R) designation indicates the absolute configuration of the methyl-bearing carbon in the pyrrolidine ring. This stereochemistry is critical for molecular interactions, as evidenced by its role in maintaining the bioactive conformation of derivatives targeting mAChRs .
Synonyms and Registry Identifiers
This compound is documented under multiple synonyms, including:
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(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride
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SCHEMBL4062254
Its primary registry identifiers include:
Table 1: Key Identifiers of 2-[(2R)-1-Methylpyrrolidin-2-yl]acetic Acid Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| CAS Number | 1174655-95-8 |
| EC Number | 883-885-3 |
| SMILES | CN1CCC[C@@H]1CC(=O)O.Cl |
| InChIKey | ZMJRXPNTXVRMKK-FYZOBXCZSA-N |
Spectroscopic and Computational Descriptors
The SMILES notation (CN1CCC[C@@H]1CC(=O)O.Cl) and InChIKey (ZMJRXPNTXVRMKK-FYZOBXCZSA-N) provide unambiguous representations of its structure, enabling precise database queries . Quantum chemical calculations confirm the stability of its conformation, attributed to intramolecular hydrogen bonding and sulfur-oxygen interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride is detailed in multi-step protocols aimed at producing intermediates for mAChR PAMs . A representative route involves:
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Bromination of Acetophenone: Initial bromination using phenyltrimethylammonium tribromide yields α-bromoacetophenone.
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Thiazole Formation: Reaction with thiourea forms 2-aminothiazole.
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Acetylation: Protection of the amine group with acetic anhydride.
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Pyrrolidine Introduction: Stereospecific substitution with (2R)-2-methylpyrrolidine under basic conditions.
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Deprotection and Salt Formation: Hydrolysis of the acetyl group followed by hydrochloride salt precipitation .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | Phenyltrimethylammonium tribromide, THF |
| 2 | Thiazole ring closure | Thiourea, ethanol, 65–75°C |
| 3 | Acetylation | Acetic anhydride, pyridine, 60°C |
| 4 | Alkylation | (2R)-2-Methylpyrrolidine, DIPEA, DMF |
| 5 | Deprotection | NaOH, ethanol, microwave 120°C |
Analytical Characterization
1H-NMR Data: Key signals include δ 1.15 (3H, d, J = 6.1 Hz) for the methyl group and δ 3.42 (1H, d, J = 14.3 Hz) for the pyrrolidine protons .
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 179.64 .
Pharmacological Relevance
Role in mAChR Modulation
This compound serves as a precursor to 3g, a potent M3 mAChR PAM with >20-fold selectivity over other subtypes . The (R)-configuration ensures optimal binding to the receptor’s allosteric site, enhancing acetylcholine-induced calcium signaling in CHO-K1 cells .
In Vitro and Ex Vivo Activity
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Calcium Signaling: Compound 3g reduces the EC50 of carbachol (CCh) from 0.2 µM to 0.01 µM, indicating a 20-fold potency shift .
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Smooth Muscle Contraction: In rat bladder tissue, 3g at 30 µM enhances electrically induced contractions by 150%, suggesting therapeutic potential for urinary retention .
Table 3: Pharmacological Profile of Derivative 3g
| Parameter | Value |
|---|---|
| M3 mAChR EC50 Shift | 20-fold |
| Selectivity (M3 vs. M1) | >100-fold |
| Bladder Contraction | 150% Enhancement at 30 µM |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS), facilitating in vivo administration. Stability studies indicate no degradation under ambient conditions for 24 months .
Partition Coefficient
The computed logP value of 1.2 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Applications and Future Directions
Research Utility
As a chiral building block, it enables the synthesis of stereochemically diverse libraries for high-throughput screening .
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